Species-Selective Formation of Metabolite IV vs. Major Metabolites II and III Across Preclinical Models and Humans
Metabolite IV (3-hydroxyindanyl) is formed in significant quantities exclusively in mouse and rat, whereas the 1-hydroxyindanyl (metabolite II) and 1-ketoindanyl (metabolite III) derivatives constitute the major excretion products across all species, including monkey and human [1]. This species dichotomy is not observed for the primary metabolites II and III. For procurement purposes, this means that metabolite IV is the only commercially available sulofenur metabolite that can serve as an authentic analytical standard for rodent-specific metabolic pathway studies, contrasting with metabolite II or III which are conserved across species. The parent compound sulofenur itself is undetectable in urine from all species; known metabolites account for over 95% of the radiocarbon present in human urine samples following [¹⁴C-p-chlorophenyl]sulofenur administration [1]. The regioisomeric ketone analog, metabolite V (3-ketoindanyl), is co-formed with IV in rodents, but IV represents the reduced, hydroxylated form requiring distinct analytical discrimination.
| Evidence Dimension | Species-specific abundance in urinary excretion profiles following sulofenur administration |
|---|---|
| Target Compound Data | Metabolite IV (3-hydroxyindanyl): significant amounts in mouse and rat urine; not a significant species in monkey or human urine |
| Comparator Or Baseline | Metabolite II (1-hydroxyindanyl) and III (1-ketoindanyl): major excretion products in all species (mouse, rat, monkey, human); Parent sulofenur (I): undetectable in urine of all species |
| Quantified Difference | Qualitative presence/absence: metabolite IV present in rodent urine, absent or trace in primate/human urine. Metabolites II and III present across all four species. |
| Conditions | In vivo metabolism studies in mouse, rat, monkey, and human following oral [¹⁴C]sulofenur administration; urinary metabolite profiling |
Why This Matters
For laboratories conducting rodent-specific mechanistic studies or requiring an authentic 3-hydroxyindanyl standard for LC-MS/MS method development, metabolite IV is the only compound that fills this analytical gap—procurement of metabolite II or III would yield a false negative for the 3-hydroxylation pathway in rodent samples.
- [1] Ehlhardt WJ. Metabolism and disposition of the anticancer agent sulofenur in mouse, rat, monkey, and human. Drug Metab Dispos. 1991 Mar-Apr;19(2):370-5. PMID: 1676639. View Source
